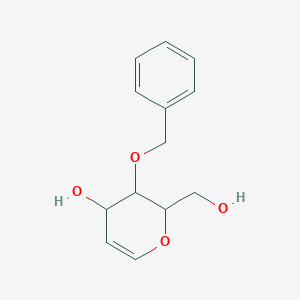![molecular formula C22H29BrO3 B12288654 16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16’-bromo-13’-éthyl-3’-méthoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène] est un composé organique complexe avec une structure spiro unique. Ce composé est caractérisé par la présence d'un atome de brome, d'un groupe éthyle et d'un groupe méthoxy liés à un système cyclique spiro[1,3-dioxolane] fusionné avec un noyau cyclopenta[a]phénanthrène. La structure complexe du composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 16’-bromo-13’-éthyl-3’-méthoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène] implique plusieurs étapes, y compris la formation du cycle spiro[1,3-dioxolane] et l'introduction des groupes brome, éthyle et méthoxy. La voie de synthèse commence généralement par la préparation du noyau cyclopenta[a]phénanthrène, suivie de la formation du cycle spiro par une réaction de cyclisation. L'atome de brome est introduit par une réaction de bromation, tandis que les groupes éthyle et méthoxy sont ajoutés par des réactions d'alkylation et de méthylation, respectivement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de catalyseurs et de solvants pour faciliter les réactions. Le processus industriel peut également inclure des étapes de purification telles que la recristallisation, la chromatographie et la distillation pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 16’-bromo-13’-éthyl-3’-méthoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène] subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, et les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures, des solvants et des catalyseurs spécifiques pour obtenir les produits souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, la réduction peut produire des alcools ou des alcanes, et les réactions de substitution peuvent donner lieu à divers dérivés substitués.
Applications de la recherche scientifique
Le 16’-bromo-13’-éthyl-3’-méthoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène] a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, notamment les polymères et les produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 16’-bromo-13’-éthyl-3’-méthoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires comprennent :
- (S)-13-éthyl-3-méthoxy-6,7,11,12,13,16-hexahydrospiro[cyclopenta[a]phénanthrène-17,2’-[1,3]dioxolane]
- 2-(2-Bromoéthyl)-1,3-dioxolane
- 17-Hydroxy-10,13-diméthyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tétradécahydrospiro phénanthrène-3,2’-dioxolane
Unicité
L'unicité du 16’-bromo-13’-éthyl-3’-méthoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène] réside dans sa combinaison spécifique de groupes fonctionnels et sa structure spiro. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H29BrO3 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H29BrO3/c1-3-21-9-8-17-16-7-5-15(24-2)12-14(16)4-6-18(17)19(21)13-20(23)22(21)25-10-11-26-22/h5,7,12,17-20H,3-4,6,8-11,13H2,1-2H3 |
Clé InChI |
MQOHIXXVTXBYQK-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCC3C(C1CC(C24OCCO4)Br)CCC5=C3C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
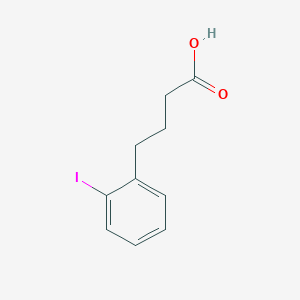
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)

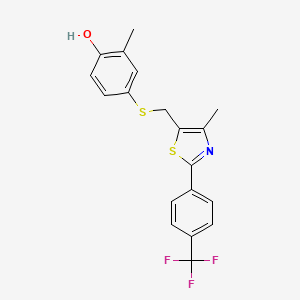
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
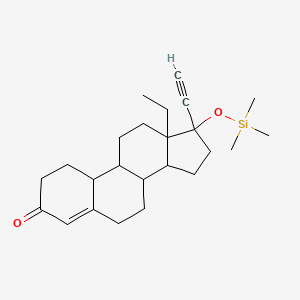

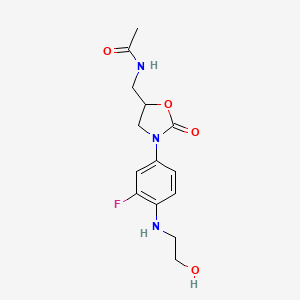
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)


